![molecular formula C15H14N4O2 B12545842 N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide CAS No. 147662-12-2](/img/structure/B12545842.png)
N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide is a chemical compound with the molecular formula C15H14N4O2 This compound is known for its unique structure, which includes a pyridine ring substituted with an acetyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic amidation can also be performed using various coupling reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new substituents into the pyridine ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
科学的研究の応用
N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Similar compounds to N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide include other pyridine derivatives with carboxamide groups, such as N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-4-carboxamide .
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
147662-12-2 |
|---|---|
分子式 |
C15H14N4O2 |
分子量 |
282.30 g/mol |
IUPAC名 |
N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-10(13-6-3-7-14(17-13)11(2)20)18-19-15(21)12-5-4-8-16-9-12/h3-9H,1-2H3,(H,19,21) |
InChIキー |
SLSHMDNFYOSELR-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=NC(=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



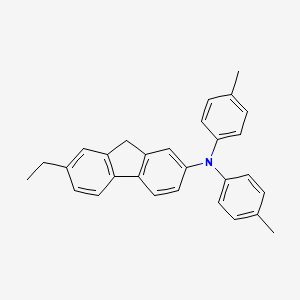
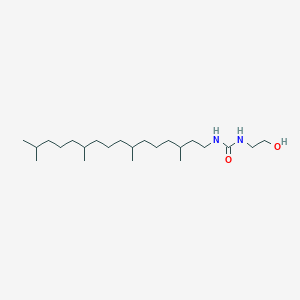
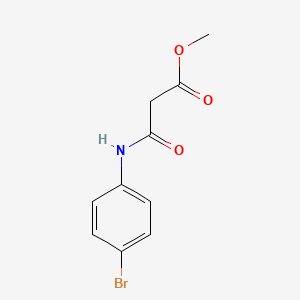
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
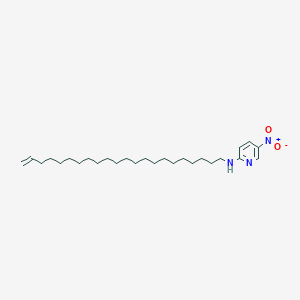
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)

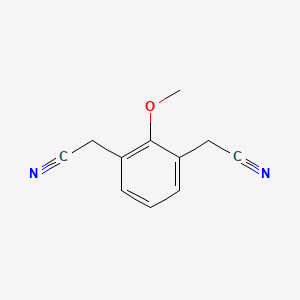
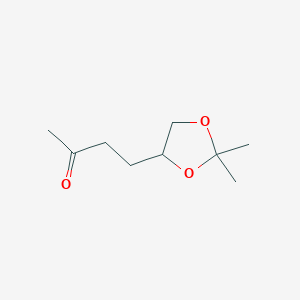
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)

